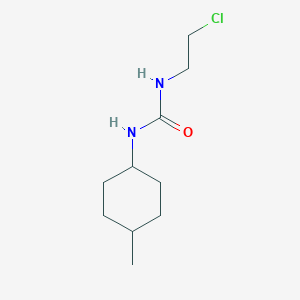
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing.
Mécanisme D'action
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea works by attaching to the DNA of cancer cells and causing damage to the strands. This damage prevents the cells from dividing and growing, ultimately leading to their death. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a versatile treatment option for a range of cancers.
Effets Biochimiques Et Physiologiques
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can have a range of biochemical and physiological effects on the body, including nausea, vomiting, and bone marrow suppression. It can also cause damage to the liver and kidneys, and in rare cases, can lead to the development of secondary cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in laboratory experiments is its ability to cross the blood-brain barrier, making it an effective treatment option for brain tumors. However, its toxicity can also be a limitation, as it can be difficult to determine the appropriate dosage without causing harm to the test subjects.
Orientations Futures
Future research on 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea could focus on developing more targeted delivery methods, such as using nanoparticles or other drug delivery systems to specifically target cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in combination with other chemotherapy drugs or immunotherapy treatments to enhance its effectiveness. Finally, research could also focus on developing biomarkers that can predict which patients are most likely to respond to 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea treatment, allowing for more personalized and effective cancer care.
Méthodes De Synthèse
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can be synthesized through the reaction of 1-(2-chloroethyl)-3-isocyanato-4-methylcyclohexane with urea in the presence of a catalyst. This process results in the formation of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea as a white crystalline solid.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been extensively studied for its effectiveness in treating various types of cancer. It has been shown to be particularly effective in the treatment of brain tumors, with studies demonstrating that it can significantly increase the survival rate of patients with glioblastoma multiforme, a highly aggressive form of brain cancer.
Propriétés
Numéro CAS |
13908-15-1 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea |
Formule moléculaire |
C10H19ClN2O |
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C10H19ClN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h8-9H,2-7H2,1H3,(H2,12,13,14) |
Clé InChI |
TVRUQFGPXZSUMS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NCCCl |
SMILES canonique |
CC1CCC(CC1)NC(=O)NCCCl |
Autres numéros CAS |
13908-15-1 |
Synonymes |
N-(2-CHLOROETHYL)-N'-(4-METHYLCYCLOHEXYL)UREA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



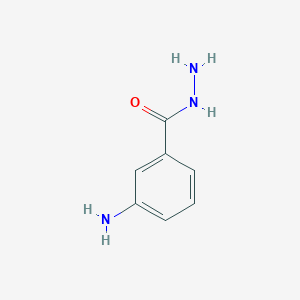
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)
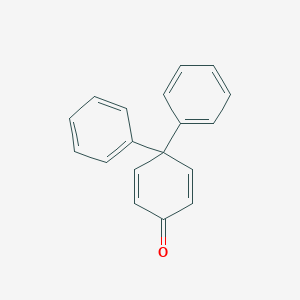
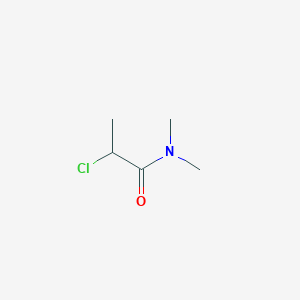
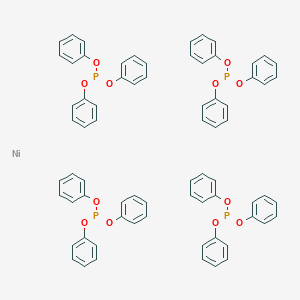
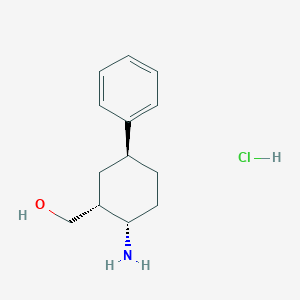
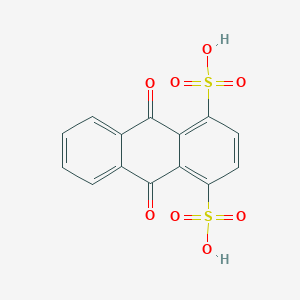
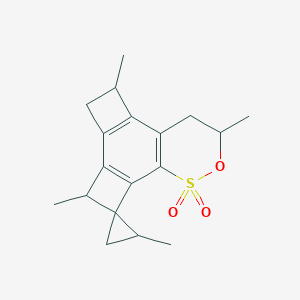
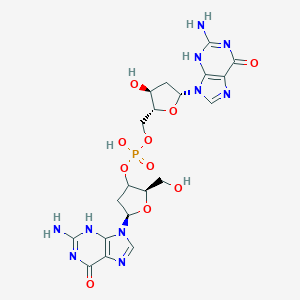
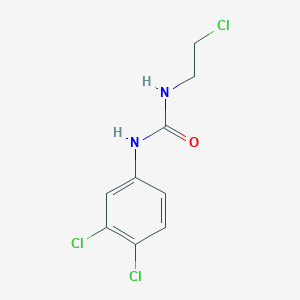
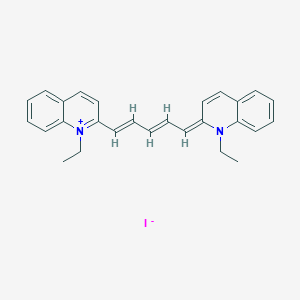
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
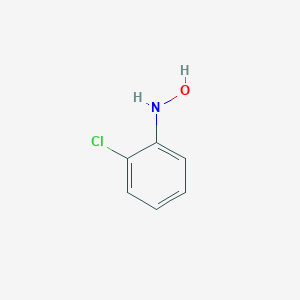
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)